2,8-Dimethyl-6-nitroquinoline
Overview
Description
2,8-Dimethyl-6-nitroquinoline is a chemical compound with the molecular formula C11H10N2O2 and a molecular weight of 202.21 . It is a heterocyclic compound that has gained increased attention due to its potential applications in various fields of research and industry.
Synthesis Analysis
Quinoline motifs, including 2,8-Dimethyl-6-nitroquinoline, are synthesized using traditional and green synthetic approaches. These include multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts . Synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has been summarized .Molecular Structure Analysis
The molecular structure of 2,8-Dimethyl-6-nitroquinoline is based on the quinoline framework, which is a nitrogen-based heterocyclic aromatic compound . It exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .Chemical Reactions Analysis
Quinoline and its derivatives undergo various chemical reactions. For example, they can undergo alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles .Scientific Research Applications
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Medicinal Chemistry and Drug Discovery
Industrial Chemistry
Materials Science
Analytical Chemistry
Environmental Chemistry
Coordination Chemistry
Mechanism of Action
While the specific mechanism of action for 2,8-Dimethyl-6-nitroquinoline is not mentioned in the search results, quinoline and its derivatives are known to have a broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis activities .
Future Directions
Quinoline motifs, including 2,8-Dimethyl-6-nitroquinoline, have various applications in medicinal and industrial chemistry. There are societal expectations that synthetic and medicinal chemists should produce greener and more sustainable chemical processes . Therefore, future directions may include the development of new methods for the preparation of such fused heterocycles and the improvement of existing synthetic methods .
properties
IUPAC Name |
2,8-dimethyl-6-nitroquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-7-5-10(13(14)15)6-9-4-3-8(2)12-11(7)9/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEMMSJCPWUWADU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,8-Dimethyl-6-nitroquinoline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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